molecular formula C9H9FN2O B3346483 1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro- CAS No. 1196510-42-5

1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-

Cat. No. B3346483
CAS RN: 1196510-42-5
M. Wt: 180.18 g/mol
InChI Key: UQHBDSRYEYUHOL-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic compound . The 5-ethoxy-4-fluoro derivative of this compound is not widely documented, but it likely shares many of the properties of the parent compound and other similar derivatives. For instance, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, a related compound, has been used in early discovery research .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . These compounds have been synthesized as part of a series targeting fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors . The specific synthesis of the 5-ethoxy-4-fluoro derivative is not detailed in the available sources.


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine consists of a pyridine ring fused with a pyrrole ring . The 5-ethoxy-4-fluoro derivative would have an ethoxy group (-OCH2CH3) at the 5-position and a fluorine atom at the 4-position of this structure. The exact structure can be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .

Mechanism of Action

1H-Pyrrolo[2,3-b]pyridine derivatives have been found to inhibit FGFRs, which are involved in cell proliferation, migration, angiogenesis, and other processes . Abnormal activation of FGFR signaling pathways can facilitate cancer initiation, progression, and resistance to therapy . Therefore, these compounds could potentially be used in cancer therapy.

properties

IUPAC Name

5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c1-2-13-7-5-12-9-6(8(7)10)3-4-11-9/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHBDSRYEYUHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C2C(=C1F)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-

Synthesis routes and methods

Procedure details

Potassium carbonate (3.49 g, 25.3 mmol) and bromoethane (1.10 g, 10.1 mmol) were added to 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (2.6 g, 8.43 mmol) in DMF (5 mL). The reaction was heated to 60° C. in a sealed tube for 24 hours and then filtered. After concentration, the filtrate was purified by reverse phase chromatography (Biotage SP4, C-18 25M+, water/ACN, 90/10→10190, 20CV) to yield 5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridine (360 mg, 12% yield) as a solid.
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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